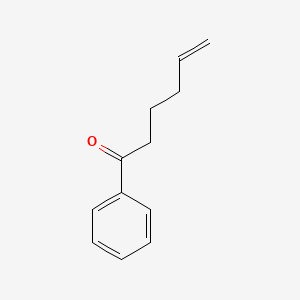

1-Phenylhex-5-en-1-one

Übersicht

Beschreibung

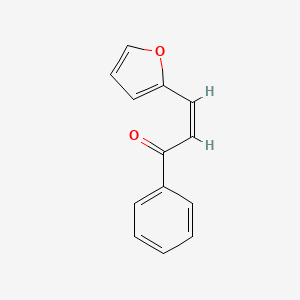

1-Phenylhex-5-en-1-one is a chemical compound with the molecular formula C12H14O . It has a molecular weight of 174.24 .

Synthesis Analysis

The synthesis of 1-Phenylhex-5-en-1-one has been reported in several studies . For instance, one method involves the use of 1,3-bis(2,4,6-trimethylphenyl)-4,5-dihydroimidazolium chloride, dimethylphenyl(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)silane, and copper(l) chloride in tetrahydrofuran at 80℃ .Molecular Structure Analysis

The InChI code for 1-Phenylhex-5-en-1-one is 1S/C12H14O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h2,4,6-9H,1,3,5,10H2 .Chemical Reactions Analysis

While specific chemical reactions involving 1-Phenylhex-5-en-1-one are not detailed in the search results, it’s worth noting that this compound can be used as a reactant in various organic synthesis reactions .Physical And Chemical Properties Analysis

1-Phenylhex-5-en-1-one is a liquid at room temperature . It has a density of 1.0±0.1 g/cm3, a boiling point of 268.4±19.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . The compound has a molar refractivity of 54.5±0.3 cm3, a polar surface area of 17 Å2, and a molar volume of 182.1±3.0 cm3 .Wissenschaftliche Forschungsanwendungen

Fragmentation and Rearrangement Studies

1-Phenylhex-5-en-1-one has been the subject of studies focusing on its fragmentation and rearrangement behavior. For instance, Dohmeier-Fischer, Krämer, and Grützmacher (1995) examined its fragmentation through a McLafferty rearrangement and identified two major reaction channels, including the loss of a butenyl moiety and a skeletal rearrangement within ion/neutral complexes (Dohmeier-Fischer, Krämer, & Grützmacher, 1995).

Chemical Kinetics and Mechanism

Research has also delved into the kinetics and mechanism of chemical reactions involving 1-Phenylhex-5-en-1-one. Mason and Norman (1973) investigated its reaction with trifluoroacetic acid, revealing insights into the formation of trifluoroacetate esters and the role of anchimeric assistance in these reactions (Mason & Norman, 1973).

Organic Synthesis and Reaction Mechanisms

Tanaka, Morishita, Nojima, and Kusabayashi (1989) explored the reaction of 1-Phenylallyl-lithium with secondary alkyl halides, demonstrating a polar process versus single-electron transfer, which is crucial for understanding the mechanisms of organic synthesis (Tanaka et al., 1989).

Catalytic Reactions and Regioselectivity

The compound has been used in studies related to Pd(0)-catalyzed coupling reactions. Ma, Zhang, Yu, and Xia (2000) examined its role in achieving high regio- and stereoselectivity in the synthesis of enoates and enitriles (Ma, Zhang, Yu, & Xia, 2000).

Heterocyclisation and Stereochemistry

Michael and Nkwelo (1990) explored the stereochemistry of tetrahydrofuran formation when 1-Phenylhex-5-en-1-one derivatives were treated with thallium(III) acetate, contributing to the understanding of heterocyclisations (Michael & Nkwelo, 1990).

Safety and Hazards

The safety information for 1-Phenylhex-5-en-1-one indicates that it has the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Eigenschaften

IUPAC Name |

1-phenylhex-5-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O/c1-2-3-5-10-12(13)11-8-6-4-7-9-11/h2,4,6-9H,1,3,5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNMHKQVEFZLMQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Phenylhex-5-en-1-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

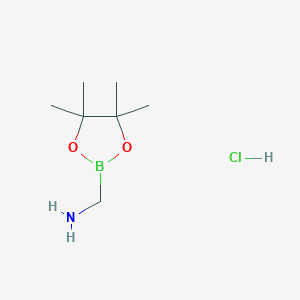

![N-[3-(Methyldimethoxysilyl)propyl]-N',N'-dimethyl-1,3-propanediamine](/img/structure/B3117578.png)